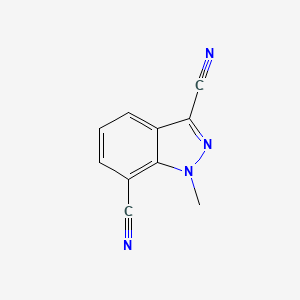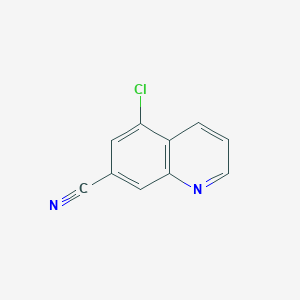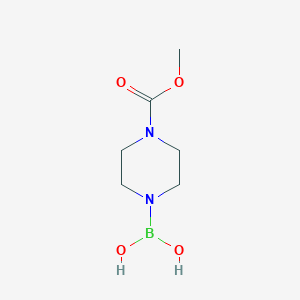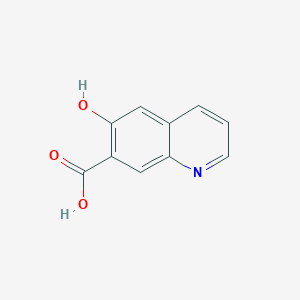
(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride is a chiral diamino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Diaminobutanoic acid dihydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the resolution of racemic mixtures using chiral acids or bases. Another approach is the asymmetric synthesis using chiral auxiliaries or catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution processes or the use of biocatalysts to achieve high enantiomeric purity. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohols.
科学的研究の応用
(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R,3R)-2,3-Diaminobutanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-Dihydroxybutanedioic acid: Shares the same carbon backbone but has hydroxyl groups instead of amino groups.
Uniqueness
(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride is unique due to its combination of amino and carboxylic acid groups, which provide versatility in chemical reactions and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis.
特性
CAS番号 |
917839-14-6 |
|---|---|
分子式 |
C4H12Cl2N2O2 |
分子量 |
191.05 g/mol |
IUPAC名 |
(2R,3R)-2,3-diaminobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3-;;/m1../s1 |
InChIキー |
DOZGWJGZHSTDJL-MRWDTFSLSA-N |
異性体SMILES |
C[C@H]([C@H](C(=O)O)N)N.Cl.Cl |
正規SMILES |
CC(C(C(=O)O)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)


![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)






![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)


